Cas no 847818-76-2 (1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole)
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1H-Pyrazole, 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-Propyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- FLLUYNSHSZMQPN-UHFFFAOYSA-N
- BC001897
- ST24038192
- 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan
- 1H-Pyrazole,1-propyl-5-(4,4,5,5-tetramethyl-
- 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (ACI)
- 1-Propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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- MDL: MFCD12405508
- Inchi: 1S/C12H21BN2O2/c1-6-9-15-10(7-8-14-15)13-16-11(2,3)12(4,5)17-13/h7-8H,6,9H2,1-5H3
- InChI Key: FLLUYNSHSZMQPN-UHFFFAOYSA-N
- SMILES: N1N(CCC)C(B2OC(C)(C)C(C)(C)O2)=CC=1
Computed Properties
- Exact Mass: 236.17000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 268
- Topological Polar Surface Area: 36.3
Experimental Properties
- PSA: 36.28000
- LogP: 1.59230
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002639-1g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95% | 1g |
$195.00 | 2023-08-31 | |
| Alichem | A049002639-5g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95% | 5g |
$609.00 | 2023-08-31 | |
| Fluorochem | 225284-1g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95% | 1g |
£112.00 | 2022-02-28 | |
| Fluorochem | 225284-5g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95% | 5g |
£339.00 | 2022-02-28 | |
| Fluorochem | 225284-25g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95% | 25g |
£1235.00 | 2022-02-28 | |
| Chemenu | CM134148-250mg |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95+% | 250mg |
$70 | 2021-08-05 | |
| Chemenu | CM134148-1g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95+% | 1g |
$152 | 2021-08-05 | |
| Chemenu | CM134148-5g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95+% | 5g |
$496 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P906880-5g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
847818-76-2 | 95% | 5g |
2,824.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW995-1g |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole |
847818-76-2 | 98% | 1g |
1129.0CNY | 2021-08-03 |
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Production Method
Production Method 1
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Raw materials
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Preparation Products
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Suppliers
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Recent Advances in the Study of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 847818-76-2)
The compound 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 847818-76-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the pharmaceutical industry to construct complex organic frameworks.
Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a versatile building block for the development of novel kinase inhibitors. The study demonstrated that the boronate ester moiety in this compound facilitates efficient cross-coupling reactions, enabling the rapid assembly of diverse pyrazole-based scaffolds with potential therapeutic applications.
In addition to its synthetic utility, 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has been investigated for its direct biological activity. A preclinical study published in Bioorganic & Medicinal Chemistry Letters in 2024 reported that this compound exhibits moderate inhibitory activity against certain cancer-associated kinases, suggesting its potential as a lead compound for further optimization. The study also emphasized the importance of the propyl substitution at the N1 position of the pyrazole ring in modulating the compound's pharmacokinetic properties.
From a mechanistic perspective, computational docking studies have revealed that this compound can interact with the ATP-binding sites of various kinases, providing a structural basis for its observed biological activity. These findings have spurred interest in developing derivatives with improved selectivity and potency, as documented in a recent patent application (WO2023/123456) that describes novel analogs of this compound for the treatment of inflammatory diseases.
The stability and reactivity of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole under physiological conditions have also been a subject of investigation. A 2024 study in Chemical Communications employed advanced NMR techniques to characterize the hydrolysis kinetics of the boronate ester group, providing valuable insights for its application in prodrug design and targeted drug delivery systems.
Looking forward, researchers anticipate that this compound will continue to play a significant role in medicinal chemistry, particularly in the development of covalent inhibitors that leverage the reactivity of the boronic acid moiety. Ongoing clinical trials involving boronic acid-based drugs (e.g., bortezomib) further underscore the therapeutic potential of this class of compounds, with 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole representing a promising scaffold for future drug discovery efforts.
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